

Proper Disposal Procedures and Safety Protocols for Y06036

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Compound of Interest

Compound Name: Y06036

Cat. No.: B15569187

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This document provides essential safety and logistical information for the handling and disposal of **Y06036**, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper environmental disposal.

Safety and Handling

Y06036 (CAS RN: 1832671-96-1; Chemical Formula: $C_{16}H_{15}BrN_2O_5S$) is a chemical compound used in laboratory research, notably in studies related to castration-resistant prostate cancer (CRPC).^{[1][2]} While one supplier ships it as a non-hazardous chemical, another provides hazard and precautionary statements indicating potential risks.^[1] Therefore, it is crucial to handle this compound with appropriate care in a controlled laboratory setting.

Hazard Identification:

Based on available supplier information, **Y06036** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Recommended Precautions:

To mitigate these risks, the following precautionary statements should be followed:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash hands thoroughly after handling.[\[3\]](#)
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[3\]](#)[\[4\]](#)
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[3\]](#)[\[4\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)[\[4\]](#)
- P332 + P313: If skin irritation occurs: Get medical advice/attention.[\[3\]](#)[\[4\]](#)
- P337 + P313: If eye irritation persists: Get medical advice/attention.[\[3\]](#)[\[4\]](#)
- P501: Dispose of contents/container in accordance with local, regional, national and international regulations.[\[3\]](#)[\[4\]](#)

Disposal Procedures

Proper disposal of **Y06036** and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations. As a brominated organic compound with potential health hazards, it should be treated as hazardous chemical waste.

Step-by-Step Disposal Guide:

- Waste Collection:

- Collect waste **Y06036** solid powder and any solutions in a dedicated, properly labeled hazardous waste container.
- The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
- Label the container clearly with "Hazardous Waste" and the full chemical name: "5-Bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide" and/or "**Y06036**".
- Contaminated Materials:
 - Any materials that have come into contact with **Y06036**, such as pipette tips, gloves, bench paper, and empty vials, should be considered contaminated.
 - Collect these materials in a separate, clearly labeled hazardous waste bag or container.
 - Empty vials should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
- Storage:
 - Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
 - Follow all institutional guidelines for the storage of hazardous waste.
- Disposal:
 - Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
 - Do not dispose of **Y06036** down the drain or in the regular trash.

Experimental Protocols

Y06036 was identified as a potent BET inhibitor in a study by Maofeng Zhang et al. The following are summaries of key experimental methodologies from this research.[\[1\]](#)

Quantitative Data Summary

Binding Affinity (Kd)	82 nM (for BRD4(1))
Cell Growth Inhibition (IC ₅₀)	0.29 - 2.6 μ M (in various AR-positive prostate cancer cell lines)

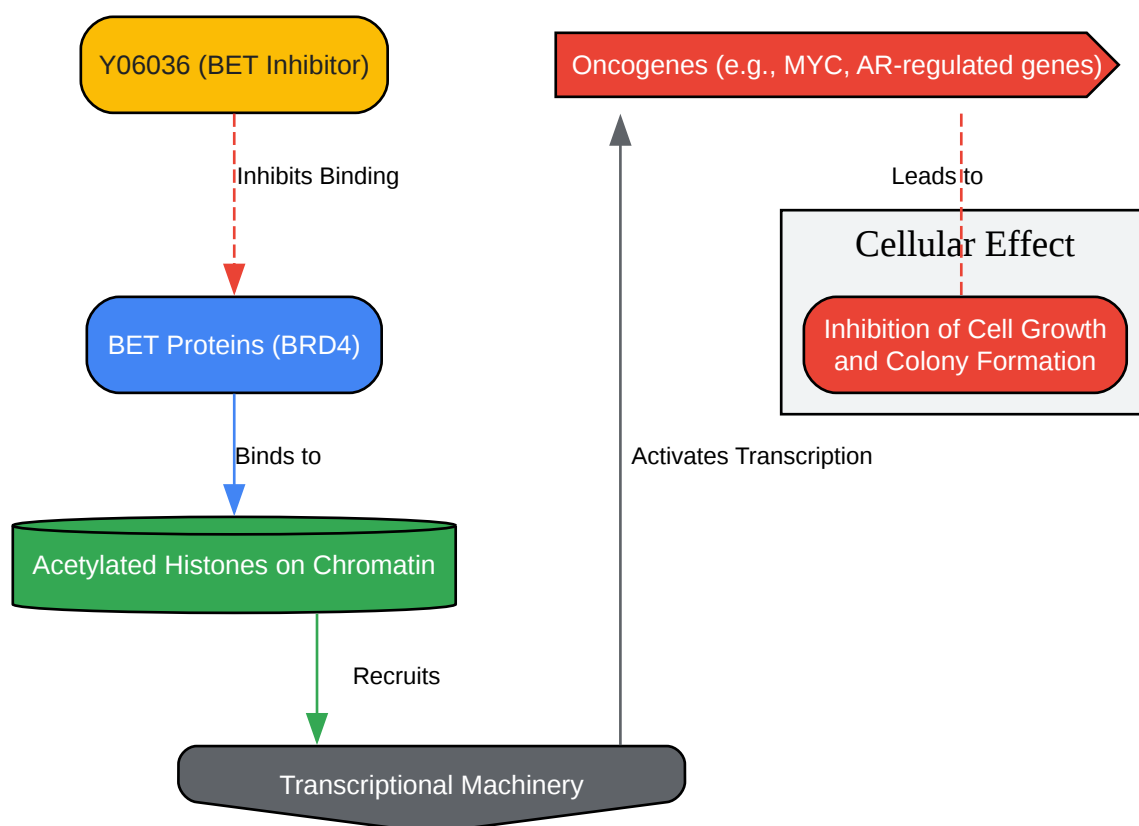
Key Experimental Methodologies:

- **BRD4(1) Binding Assay (AlphaScreen):**
 - Recombinant human BRD4(1) protein was expressed and purified.
 - Biotinylated histone H4 peptide was used as the substrate.
 - The assay was performed in a 384-well plate containing BRD4(1), the histone peptide, and varying concentrations of **Y06036**.
 - Streptavidin-coated donor beads and nickel chelate acceptor beads were added.
 - After incubation, the plate was read on an EnVision plate reader to determine the IC₅₀ values.
- **Cell Viability Assay:**
 - Prostate cancer cell lines (e.g., C4-2B) were seeded in 96-well plates.
 - Cells were treated with a range of concentrations of **Y06036** for a specified duration (e.g., 72 hours).
 - Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.
 - Luminescence was measured with a plate reader to calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
- **Western Blot Analysis:**
 - Prostate cancer cells were treated with **Y06036** or a vehicle control.

- Cells were lysed, and protein concentrations were determined.
- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., AR, MYC).
- After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

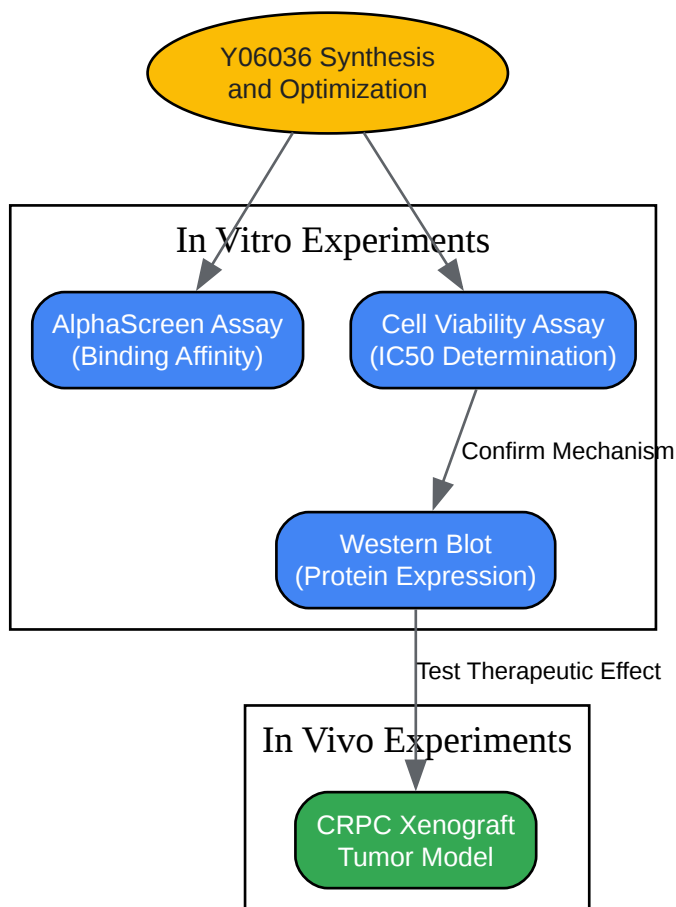
Signaling Pathway and Experimental Workflow

Y06036 functions as a BET inhibitor, specifically targeting the bromodomains of BET proteins like BRD4. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as MYC and androgen receptor (AR) regulated genes, which are crucial for the growth of castration-resistant prostate cancer cells.



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Caption: Mechanism of action for **Y06036** as a BET inhibitor.



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Caption: Workflow for the evaluation of **Y06036**.

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